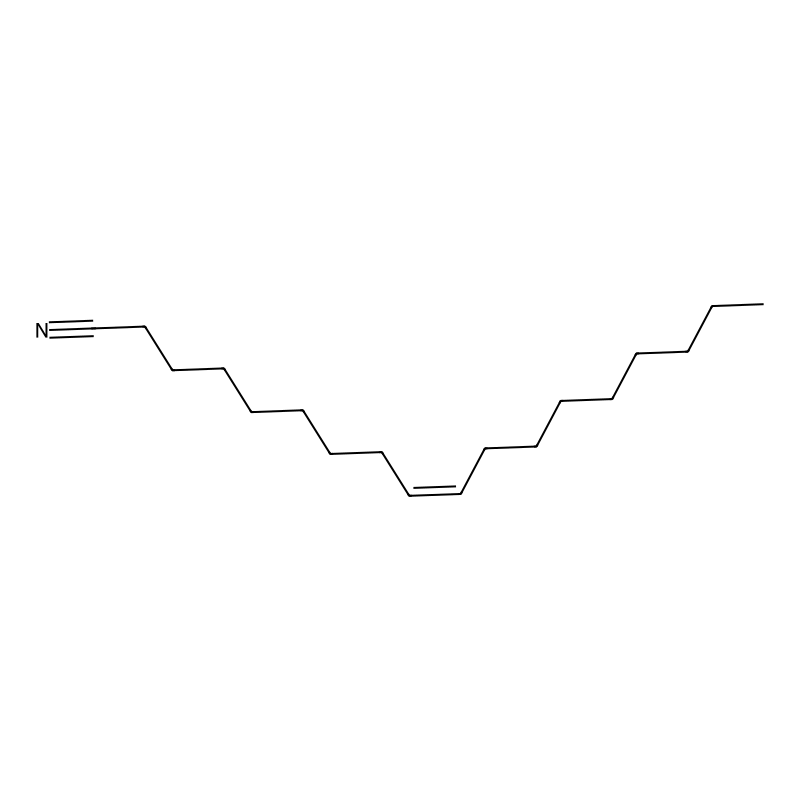

Oleonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

what is Oleonitrile natural source and occurrence

Chemical Identity of Oleonitrile

The table below summarizes the key identifiers and physicochemical properties of this compound from chemical databases [1] [2].

| Property | Value |

|---|---|

| CAS Number | 112-91-4 [1] [2] |

| Chemical Name | (Z)-9-Octadecenenitrile; Oleyl nitrile [1] [2] |

| Molecular Formula | C₁₈H₃₃N [1] [2] |

| Molecular Weight | 263.46 g/mol [1] [2] |

| Physical State | Liquid, Oily [1] [2] |

| Density | 0.842 - 0.847 g/cm³ [1] [2] |

| Melting Point | -1 °C [1] [2] |

| Boiling Point | ~385.6 - 401.7 °C [1] [2] |

| Solubility | Insoluble in water; soluble in alcohol, chloroform, ethyl acetate [1] [2] |

| Classification | Fatty nitrile [2] |

| Natural Status | Confirmed as a plant metabolite [2] |

Analytical and Experimental Methodologies

For researchers aiming to identify or quantify this compound in natural samples, the following methodologies are relevant.

Metabolomics for Discovery

The broader approach to finding compounds like this compound in plants involves metabolomics. This high-throughput technique allows for the simultaneous analysis of hundreds to thousands of metabolites in a plant extract, making it ideal for discovering species that produce specific specialized metabolites [3].

- Workflow: The typical workflow involves extracting metabolites from plant tissue (e.g., leaves, seeds), analyzing the extract using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), and comparing the resulting data against chemical databases to identify compounds [3].

- Integrated 'Omics': To understand the biosynthetic pathway, metabolomics data is often integrated with transcriptomic data. This helps identify the genes and enzymes responsible for the compound's production [3].

Traditional Phytochemistry for Isolation and Confirmation

While metabolomics provides a broad overview, traditional phytochemical methods are used to isolate and definitively characterize the compound.

- Process: This typically involves a multi-step process: preparing an extract from plant material, fractionating the extract using chromatography (e.g., column chromatography), and then isolating individual compounds from the fractions. The structure of a pure compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [3].

Biosynthetic Pathway

This compound is a fatty nitrile formally derived from oleic acid. The general biosynthetic logic for such a compound in plants can be represented by the following pathway. This diagram illustrates the conversion from a precursor fatty acid to the corresponding nitrile.

Research Implications and Next Steps

The confirmation that this compound is a plant metabolite opens several research avenues [2]:

- Functional Role: Investigating its ecological role in the plant, such as defense against herbivores or pathogens.

- Bioactivity Screening: Isolating the compound for bioactivity assays, given that many plant natural products have applications as pharmaceuticals, agrochemicals, or biocides.

- Pathway Elucidation: Fully elucidating its biosynthetic pathway in the host plant using integrated transcriptomic and metabolomic approaches [3].

To advance this research, I suggest:

- Querying Specialized Databases: Search the ChEBI (Chemical Entities of Biological Interest) database and the KNApSAcK family databases, which are specifically designed for integrated metabolite-plant species relationships [3].

- Targeted Literature Search: Look for phytochemical studies on plants from the family that your initial source belongs to, as related species often produce similar metabolites.

References

Metabolomic Profiling of Brassicaceae: A Reference Workflow

A 2025 study used integrated transcriptomic and metabolomic analyses to profile three Brassicaceae oilseed crops: Brassica napus, Camelina sativa, and field pennycress (Thlaspi arvense) [1].

- Primary Objective: To identify the molecular basis for differential responses to environmental stresses and uncover discriminative metabolites [1].

- Key Finding: The research identified 718 metabolites and found distinct overall metabolic profiles among the three species, with phenylpropanoids being a key differential class [1]. This demonstrates the capacity to pinpoint specific metabolites.

The experimental workflow for this multi-omics approach is summarized in the diagram below.

This workflow can be applied to profile oleonitrile in Brassicaceae. [1]

Summary of Metabolite Classes Identified

The study classified the 718 detected metabolites into broader biochemical categories. While this compound is not listed, the table shows the diversity of compounds that can be identified with this methodology [1].

| Metabolite Category | Number of Compounds Identified |

|---|---|

| Amino Acids and Derivatives | 131 |

| Dipeptides and Tripeptides | 122 |

| Lipids | 87 |

| Flavonoids | 69 |

| Phenylpropanoids | 56 |

| Phenols and Quinones | 52 |

| Vitamins and Derivatives | 33 |

| Alkaloids | 28 |

| Terpenes | 22 |

| Others | 118 |

How to Proceed with this compound Research

To find the specific information you need on this compound, I suggest the following steps:

- Refine Your Search: Use specialized scientific databases like PubMed, SciFinder, or Web of Science with precise queries such as "this compound Brassica napus" or "nitrile fatty acid Brassicaceae".

- Explore Biosynthetic Pathways: this compound is likely a fatty acid-derived nitrile. Investigating the glucosinolate pathway is a promising starting point, as this pathway in Brassicaceae produces various nitrile-containing compounds [1] [2].

- Leverage Existing Metabolomic Data: The methodologies and classifications from the cited study provide an excellent template for designing your own targeted research on this compound [1].

References

Oleonitrile biosynthesis from oleic acid ammoniation

Chemical Profiles of Oleic Acid and Oleonitrile

The table below summarizes key identifiers and physical properties for the starting material (Oleic Acid) and the target product (this compound) [1] [2] [3].

| Property | Oleic Acid | This compound |

|---|---|---|

| CAS Number | 112-80-1 [2] | 112-91-4 [1] [3] |

| Molecular Formula | C₁₈H₃₄O₂ [2] | C₁₈H₃₃N [1] [3] |

| Molecular Weight | 282.461 g/mol [2] | 263.461 g/mol [1] [3] |

| Melting Point | 13-14 °C (lit.) [2] | -1°C [1] |

| Boiling Point | 360.0±0.0 °C [2] | 385.6ºC at 760 mmHg [3] |

| Density | 0.9±0.1 g/cm³ [2] | 0.842 g/cm³ [3] |

| Physical Description | - | Colourless to Pale Yellow Oil [1] |

Synthesis Pathway and Experimental Context

The core reaction for synthesizing this compound involves the dehydration of the intermediate oleyl amide. This relationship and the primary synthesis reference are illustrated in the following workflow:

Schematic of the two-step ammoniation-dehydration synthesis route.

According to the chemical database Chemsrc, this compound is defined as "a fatty nitrile obtained by formal condensation of oleic acid with ammonia" [1]. This "formal condensation" typically implies a two-step process where oleic acid first reacts with ammonia to form an intermediate amide, which then undergoes dehydration to produce the nitrile.

One synthesis reference is provided in the search results: Tetrahedron, 48, p. 2613, 1992 [1]. This primary literature is a critical source for detailed experimental protocols. You would need to obtain this paper to access specifics like reaction temperature, pressure, catalysts, solvents, purification methods, and yield.

Applications and Safety

This compound is used as a fatty nitrile solvent for agricultural formulations and in the production of biofuel and biochar by thermal pyrolysis of linseed seed [1].

Safety data indicates this compound has low toxicity by ingestion and intraperitoneal routes (LD50 oral-rat: >10 g/kg) [1]. It is classified as light-sensitive and may have hazardous effects on aquatic environments. Always consult the full Material Safety Data Sheet (MSDS) before handling any chemical.

Suggestions for Further Research

Since detailed public experimental protocols are limited, I suggest you:

- Obtain the Key Paper: Retrieve the cited Tetrahedron (1992) paper for a foundational methodology.

- Search Scientific Databases: Conduct a focused search on platforms like SciFinder, Reaxys, or Google Scholar using terms like "oleic acid to nitrile synthesis," "dehydration of oleyl amide," or "catalytic conversion of fatty acids to nitriles."

- Explore Patent Literature: Patents are a valuable source of detailed and practical industrial synthesis methods.

References

Oleonitrile insecticidal properties and plant defense mechanisms

Chemical Profile of Oleonitrile

The table below summarizes the basic chemical information for this compound (CAS No. 112-91-4) from a chemical database [1].

| Property | Description |

|---|---|

| CAS No. | 112-91-4 |

| Chemical Name | This compound |

| Synonyms | Oleyl nitrile; (Z)-9-Octadecenenitrile; 9-Octadecenenitrile, (9Z)- |

| Molecular Formula | C₁₈H₃₃N |

| Molecular Weight | 263.46 |

| Description | A fatty nitrile formally derived from oleic acid [1]. |

| Reported Uses | Used in the production of biofuel and biochar by thermal pyrolysis of linseed seed. Also used as a fatty nitrile solvent for agricultural formulations [1]. |

Plant Defense Mechanisms Overview

Although a direct link to this compound is not established, plant defense is a well-researched area. The diagrams below summarize the key signaling pathways plants use to defend against threats like pathogens and insect herbivores.

Generalized plant defense signaling pathway [2] [3] [4].

Key phytohormone pathways and their primary defense outputs [5] [2] [3].

References

- 1. | 112-91-4 this compound [chemicalbook.com]

- 2. Disease Resistance-Related Plant : Recent... Signaling Pathways [pmc.ncbi.nlm.nih.gov]

- 3. Advanced Plant Strategies Defense [numberanalytics.com]

- 4. transduction in Signal responses | PPTX | Gardening plant defence [slideshare.net]

- 5. Efficiency of microbial bio-agents as elicitors in plant ... defense [pmc.ncbi.nlm.nih.gov]

Z-octadec-9-enenitrile IUPAC nomenclature and identification

Compound Identification and Basic Properties

The table below summarizes the key identifiers and quantitative data for (Z)-octadec-9-enenitrile.

| Property | Value / Term |

|---|---|

| IUPAC Name | (Z)-Octadec-9-enenitrile [1] [2] |

| Common Synonyms | Oleic Acid Nitrile, Oleonitrile, Oleyl Nitrile, 9-Octadecenenitrile, (9Z)-9-Octadecenenitrile [3] |

| CAS Registry Number | 112-91-4 [2] [3] |

| EC Number | 204-016-0 [2] |

| Molecular Formula | C₁₈H₃₃N [2] [3] |

| Molecular Weight | 263.47 g/mol [2] |

| SMILES | C(CCCCCCC/C=C\CCCCCCCC)#N [3] |

| InChIKey | UIAMCVSNZQYIJQ-KTKRTIGZSA-N [2] |

| Appearance | Colourless to light yellow liquid [3] |

| Applications | Used in the production of biofuel and biochar; as a fatty nitrile solvent in agricultural formulations [3] |

Decoding the IUPAC Name

The systematic name is constructed using IUPAC's substitutive nomenclature rules, where the compound is named as a parent hydride with functional groups indicated by suffixes and prefixes [4].

- Principal Functional Group: The suffix "-nitrile" denotes the cyano group (-C≡N), which is the principal functional group in this molecule [5] [4]. In IUPAC nomenclature, the carbon of the nitrile group is included in the parent chain count [4].

- Parent Hydrocarbon Chain: The root name "octadec-" specifies the parent chain is a continuous sequence of 18 carbon atoms [5].

- Unsaturation: The infix "-9-en-" indicates the presence of a carbon-carbon double bond in the chain, with its first carbon at position 9 [5]. The final 'e' of 'ene' is dropped before the vowel-starting suffix 'nitrile' [5].

- Stereochemistry: The prefix "(Z)-" defines the stereochemistry around the double bond. This means the two highest priority substituents on each carbon of the double bond are on the same side (zusammen, German for "together"), commonly referred to as the cis configuration [6].

Analytical and Spectral Characterization

While specific spectral data is not available in the search results, the identification of this compound relies on standard analytical techniques. The workflow for structural elucidation typically follows the sequence below.

- Mass Spectrometry (MS): Used to confirm the molecular mass and formula [2].

- Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are critical for confirming the structure, including the chain length, the position of the double bond, and its Z (cis) geometry.

- Infrared Spectroscopy (IR): Characteristic stretches confirm the presence of the nitrile group and the carbon-carbon double bond.

Research Context and Further Steps

(Z)-octadec-9-enenitrile, also known as this compound, is a fatty nitrile. Search results indicate its use as a solvent and in the production of biofuels and biochar [3].

For your research, the next steps would be to consult the full-text spectral data from suppliers or specialized databases and search scientific literature for detailed synthetic procedures.

References

- 1. ( Z )- octadec - 9 - enenitrile CAS# [chemicalbook.com]

- 2. CAS # 112-91-4, ( Z )- Octadec - 9 - Enenitrile : more information. [chemblink.com]

- 3. -Octadecenenitrile | CymitQuimica [cymitquimica.com]

- 4. Brief Guide to Organic Nomenclature [iupac.qmul.ac.uk]

- 5. of Organic Compounds - GeeksforGeeks IUPAC Nomenclature [geeksforgeeks.org]

- 6. [( Z )- octadec - 9 -enyl] (2R)-2,3-bis(oxidanyl)... | DrugBank Online [go.drugbank.com]

Comprehensive Application Notes and Protocols: Optimizing Oleonitrile Ethenolysis with Ethylene

Introduction to Ethenolysis and Oleonitrile

Ethenolysis is a specialized form of cross-metathesis that involves the reaction of internal olefins with ethylene to produce terminal olefins. This catalytic process transforms internally unsaturated compounds into valuable α-olefins with enhanced reactivity and application potential. The general reaction follows the equation: A=B + CH₂=CH₂ → A=CH₂ + B=CH₂, effectively installing terminal methylene groups onto the original olefin structure. [1]

This compound (9-octadecenenitrile) is a bio-sourced compound derived from renewable oleic acid through ammoniation. It represents a sustainable feedstock for the production of valuable shorter-chain nitriles and olefins through catalytic ethenolysis. The ethenolysis of this compound produces 9-decenitrile and 1-decene, both of which are valuable intermediates for polymer precursors, fragrance ingredients, and fuel additives. The reaction can be represented as: CH₃(CH₂)₇CH=CH(CH₂)₇CN + CH₂=CH₂ → CH₃(CH₂)₇CH=CH₂ + NC(CH₂)₇CH=CH₂. [2]

The optimization of this catalytic process is crucial for enhancing atom efficiency, catalyst productivity, and process economics, making it an attractive pathway for valorizing renewable resources in pharmaceutical, fragrance, and polymer industries.

Catalyst Systems and Performance Data

Catalyst Selection and Performance Comparison

The choice of catalyst system significantly influences the efficiency, selectivity, and turnover numbers in this compound ethenolysis. Based on comprehensive research, several catalyst classes have demonstrated promising performance in this transformation.

Table 1: Comparison of Catalyst Performance in this compound Ethenolysis

| Catalyst Type | Representative Structure | TON (max) | Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Hoveyda-Grubbs Type | M71 SiPr (Ru-based) | 1,400 | High | High selectivity, good stability | Moderate activity with electron-poor substrates |

| Piers' Catalysts | Cationic alkylidene complexes | N/A | High for terminal olefins | High activity at low temperatures (as low as -50°C) | Sensitive to impurities, requires careful handling |

| Grubbs 1st Generation | RuCl₂(PCy₃)₂(=CHPh) | 240,000-340,000* | Moderate to high | Robust, commercially available | Lower activity at low temperatures |

| Molybdenum MAP Complexes | Imido alkylidene monoaryloxide monopyrrolide | N/A | High | High activity for internal olefins | Air and moisture sensitive |

Note: TON values for methyl oleate ethenolysis under optimized conditions with high-purity ethylene (99.995%). Actual TON for this compound may vary. [3] [2] [4]

Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated excellent performance in this compound ethenolysis. The M71 SiPr catalyst, characterized by its bulky and activated structure, has shown particularly promising results with TONs reaching 1400 and high selectivity for the desired ethenolysis products. The presence of cyclic (alkyl)(amino)carbene (CAAC) ligands in newer catalyst formulations has further enhanced stability and selectivity by inhibiting decomposition pathways. [2]

Piers' catalysts represent a significant advancement as they are 4-coordinate, 14-electron complexes with an open coordination site that eliminates the need for ligand dissociation prior to olefin coordination. This unique architecture enables high activity at low temperatures (as low as -50°C), which is particularly beneficial for suppressing double-bond migration and other side reactions. Comparative studies have shown that Piers' Catalyst 1b outperforms traditional Grubbs catalysts at lower temperatures (20°C), while showing similar efficiency at elevated temperatures (40°C). [4]

Critical Reaction Parameters and Optimization

Table 2: Key Optimization Parameters for this compound Ethenolysis

| Parameter | Optimal Range | Impact on Reaction | Recommended Approach |

|---|---|---|---|

| Ethylene Purity | >99.99% | Higher purity (99.995% vs 99.5%) increases TON from 240,000 to 340,000 | Use ethylene purification traps, sparging to remove inhibitors |

| Catalyst Loading | 0.01-0.05 mol% | Lower loading increases TON but must balance with conversion rate | Optimize for target conversion while maintaining high TON |

| Reaction Temperature | 20-40°C | Higher temperatures increase rate but may promote side reactions; Piers catalysts effective at 20°C | Balance between activity and selectivity based on catalyst type |

| Feed Purity | Thermally pre-treated | Thermal treatment of this compound essential for removing catalyst inhibitors | Pre-treat substrate at elevated temperature under inert atmosphere |

| Reaction Time | 2-6 hours | Longer times increase conversion but may lead to secondary metathesis | Monitor reaction progress to determine optimal duration |

The purity of ethylene used in ethenolysis has a dramatic impact on catalyst productivity. Studies with methyl oleate as a model compound demonstrated that increasing ethylene purity from 99.5% to 99.995% elevated the turnover number (TON) from 240,000 to 340,000, indicating a significant correlation between ethylene purity and catalytic efficiency. Common impurities in ethylene, including oxygen, moisture, and carbon monoxide, can act as catalyst poisons, necessitating rigorous purification protocols. [3]

Substrate pretreatment is equally critical for achieving high TONs in this compound ethenolysis. Research has demonstrated that thermal treatment of the this compound feed is required to ensure the highest productivity, likely through the decomposition of peroxides or other catalyst inhibitors that may form during storage. The specific thermal treatment conditions should be optimized to avoid decomposition of the substrate itself while effectively removing potential catalyst poisons. [2]

Experimental Protocols

Catalyst Screening and Optimization Protocol

Materials: this compound (≥95% purity), ethylene gas (≥99.99%), ruthenium catalysts (Grubbs, Hoveyda-Grubbs, Piers type), organic solvents (toluene, dichloromethane), internal standard for GC analysis.

Equipment: High-pressure reactor with ethylene pressure control, Schlenk line for inert atmosphere handling, GC-MS system for reaction monitoring, purification traps for solvents and ethylene.

Step-by-Step Procedure:

Substrate Pretreatment:

- Transfer this compound (typically 1-5 g) to a flame-dried flask under inert atmosphere

- Heat to 80-100°C for 1-2 hours under vacuum or inert gas to remove potential catalyst inhibitors

- Cool to room temperature before use

Reactor Setup and Catalyst Charging:

- In an inert atmosphere glove box, weigh the selected catalyst (0.01-0.05 mol%) into a dried high-pressure reactor

- Add a magnetic stir bar and seal the reactor

- Transfer the reactor out of the glove box and connect to the ethylene pressure system

Reaction Initiation:

- Add pre-treated this compound dissolved in degassed solvent (toluene or DCM) via syringe

- Pressurize the reactor with ethylene to the desired pressure (typically 50-150 psi)

- Start stirring and heat to the target temperature (20-40°C)

Reaction Monitoring:

- Periodically withdraw small aliquots (0.1 mL) using an airtight syringe

- Analyze by GC or GC-MS using an appropriate internal standard

- Monitor conversion of this compound and formation of 9-decenitrile and 1-decene

Reaction Termination and Product Recovery:

- After the desired reaction time (typically 2-6 hours), cool the reactor to room temperature

- Carefully release ethylene pressure in a well-ventilated area or fume hood

- Open the reactor and transfer the reaction mixture

- Remove catalyst residues by passing through a small plug of silica gel

- Concentrate under reduced pressure to obtain the products

Analytical Method: Use GC-MS with a non-polar column (DB-5 or equivalent) and the following temperature program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min. Identify compounds by comparison with authentic standards when available: this compound (retention time ~25-26 min), 9-decenitrile (~12-13 min), 1-decene (~8-9 min). [2] [4]

Advanced Optimization Using Response Surface Methodology

For comprehensive optimization, Response Surface Methodology (RSM) with Central Composite Design (CCD) can be employed to systematically evaluate multiple parameters and their interactions:

Experimental Design:

- Select critical factors: catalyst loading, ethylene pressure, temperature, and reaction time

- Define experimental ranges for each factor based on preliminary experiments

- Generate CCD matrix with 5 levels for each factor

Model Development:

- Conduct experiments according to the designed matrix

- Measure responses: conversion, selectivity, and TON

- Develop mathematical models relating factors to responses

- Validate models through statistical analysis (ANOVA)

Optimization:

- Identify optimum conditions using desirability functions

- Verify predictions with confirmation experiments

- Establish design space for robust operation

This approach, successfully demonstrated for ethylene trimerization catalyst systems, can be adapted for ethenolysis optimization to efficiently identify optimal conditions with reduced experimental effort. [5]

Reaction Monitoring and Product Characterization

Analytical Methods for Reaction Progress Monitoring

Effective monitoring of this compound ethenolysis requires a combination of analytical techniques to track conversion, selectivity, and detect potential side products:

Gas Chromatography (GC) with FID Detection: Provides quantitative analysis of reaction components. Use a long capillary column (30-60 m) with low to mid-polarity stationary phase (DB-5, DB-1701) for optimal separation of reactants and products.

GC-Mass Spectrometry (GC-MS): Essential for identifying reaction products and side products, especially during initial method development. Key mass fragments: this compound (m/z 265 M⁺, 136, 122), 9-decenitrile (m/z 151 M⁺, 136, 122, 108), 1-decene (m/z 140 M⁺, 55, 41).

¹H NMR Spectroscopy: Monitor characteristic vinyl signals: this compound internal double bond (δ 5.3-5.4 ppm), 9-decenitrile terminal double bond (δ 4.9-5.0 and 5.7-5.8 ppm), 1-decene terminal double bond (δ 4.9-5.0 and 5.7-5.8 ppm).

FTIR Spectroscopy: Track disappearance of internal double bond (~965 cm⁻¹, trans-CH=CH) and appearance of terminal vinyl groups (~910 and 990 cm⁻¹). [2]

Product Characterization Data

Successful ethenolysis of this compound produces two primary terminal olefins:

9-Decenenitrile: ¹H NMR (CDCl₃) δ 5.75-5.85 (m, 1H, -CH=CH₂), 4.90-5.00 (m, 2H, -CH=CH₂), 2.30 (t, J=7.0 Hz, 2H, -CH₂-CN), 2.00-2.10 (m, 2H, -CH₂-CH=CH₂), 1.20-1.70 (m, 10H, -CH₂-). GC-MS m/z 151 (M⁺), 136, 122, 108, 94, 80, 67.

1-Decene: ¹H NMR (CDCl₃) δ 5.75-5.85 (m, 1H, -CH=CH₂), 4.90-5.00 (m, 2H, -CH=CH₂), 2.00-2.10 (m, 2H, -CH₂-CH=CH₂), 1.20-1.50 (m, 10H, -CH₂-), 0.88 (t, J=6.8 Hz, 3H, -CH₃). GC-MS m/z 140 (M⁺), 125, 111, 97, 83, 69, 55, 41.

The ratio of these products can vary depending on the selectivity of the catalyst and reaction conditions, with the M71 SiPr catalyst demonstrating high selectivity for the ethenolysis pathway over self-metathesis. [2]

Troubleshooting and Common Challenges

Table 3: Troubleshooting Guide for this compound Ethenolysis

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low Conversion | Catalyst deactivation, impure ethylene, insufficient catalyst loading | Increase catalyst loading, implement ethylene purification, use fresh catalyst batches | Rigorous substrate and ethylene purification, proper catalyst storage |

| Poor Selectivity | Competing self-metathesis, double-bond migration, secondary metathesis | Optimize temperature, use selective catalysts (e.g., Piers 1b), adjust ethylene pressure | Use lower temperatures, selective catalysts, controlled ethylene addition |

| Catalyst Decomposition | Oxygen/moisture contamination, thermal degradation | Strict exclusion of air, optimize temperature profile, use stabilizers | Rigorous solvent degassing, inert atmosphere maintenance |

| Low TON | Impurities in feed, suboptimal ethylene pressure, inhibitor presence | Pre-treat this compound thermally, optimize ethylene pressure, use co-catalysts | Establish impurity profiling for this compound batches |

Several specific challenges require attention in this compound ethenolysis:

Double-bond migration: This side reaction leads to formation of conjugated species and reduces yield of desired terminal olefins. This can be minimized by using Piers' catalysts that operate effectively at lower temperatures, thus suppressing isomerization. Addition of 1,4-benzoquinone has also been shown to suppress double-bond migration in metathesis of similar substrates. [2] [4]

Competing self-metathesis: this compound can undergo self-metathesis, producing internal olefins and reducing the yield of desired terminal products. This is particularly problematic with certain catalyst types, such as Piers' Catalyst 2b, which has been shown to produce significant self-metathesis products. Catalyst selection is crucial, with Piers' Catalyst 1b demonstrating much better selectivity for ethenolysis over self-metathesis. [4]

Handling electron-poor substrates: The nitrile group in this compound presents challenges as electron-poor substrates often require specialized catalysts. Studies have shown that Ru19-type catalysts can mitigate deactivation risks with electron-poor substrates, though they may show lower TONs (maximum of 12 reported for cinnamic acid). [3]

Applications and Industrial Relevance

The products of this compound ethenolysis, 9-decenitrile and 1-decene, have significant applications across various industries:

Polymer Industry: 9-Decenenitrile serves as a valuable bifunctional intermediate for producing polyamides, polyesters, and other specialty polymers. The terminal nitrile group can be reduced to an amine for nylon-type polymers or hydrolyzed to carboxylic acids for polycondensation reactions.

Fine Chemicals and Pharmaceuticals: Both 9-decenitrile and 1-decene are versatile building blocks for synthesizing fragrance ingredients, pharmaceutical intermediates, and specialty chemicals. The terminal double bond allows for diverse functionalization including hydroformylation, epoxidation, and dihydroxylation.

Fuel Additives: Shorter-chain olefins and nitriles derived from ethenolysis have potential applications as fuel additives or precursors to fuel additives that improve combustion characteristics or cold-flow properties.

The development of efficient ethenolysis processes aligns with growing interest in sustainable chemistry and utilization of renewable feedstocks. The ability to transform bio-derived this compound into valuable chemical intermediates represents an important step toward reducing dependence on petrochemical resources while maintaining economic viability. The optimization protocols outlined in this document contribute to making this transformation increasingly efficient and practical for industrial application. [2] [1]

Visual Overview and Workflow

The following diagram illustrates the complete workflow for optimized this compound ethenolysis, integrating catalyst selection, reaction optimization, and product formation:

Diagram 1: Complete workflow for optimized this compound ethenolysis, from substrate preparation to final applications

The optimization relationships between key parameters and their effects on reaction outcomes can be visualized as follows:

Diagram 2: Optimization parameters and their effects on key reaction outcomes in this compound ethenolysis

References

- 1. - Wikipedia Ethenolysis [en.wikipedia.org]

- 2. Cédric Fischmeister - Université de Rennes [univ-rennes1.academia.edu]

- 3. (PDF) The Future of Ethenolysis in Biobased Chemistry [academia.edu]

- 4. Highly Efficient Olefin-Metathesis Catalysts [pharmtech.com]

- 5. of a new Optimization composition for trimerization of catalyst ethylene [poj.ippi.ac.ir]

Comprehensive Application Notes and Protocols: Oleonitrile Hydroformylation

Introduction and Reaction Overview

Oleonitrile hydroformylation represents a strategically important carbonylation reaction in which the internal double bond of this compound (an 18-carbon nitrile with a C=C bond at the 9-position) undergoes catalytic transformation to form aldehyde-functionalized products. This transformation is particularly challenging due to the remote internal double bond that requires both isomerization and hydroformylation activities in a tandem process. The reaction targets the formation of linear aldehyde (19-oxononadecanenitrile) alongside various branched aldehydes, with the linear isomer being of significant industrial interest for applications in fine chemicals and specialty materials [1].

The fundamental hydroformylation reaction, discovered by Otto Roelen in 1938, involves the addition of synthesis gas (a mixture of CO and H₂) to olefins to produce aldehydes [2] [3]. This atom-economical process has evolved into one of the most important homogeneously catalyzed reactions in industry, with nearly 10 million metric tons of oxo chemicals produced annually worldwide [3]. When applied to fatty acid derivatives like this compound, hydroformylation enables the conversion of renewable feedstocks into valuable intermediates for further chemical transformations, aligning with growing sustainability initiatives in chemical manufacturing [4].

Table 1: Substrate and Product Information for this compound Hydroformylation

| Parameter | Description |

|---|---|

| Substrate | This compound (18-carbon nitrile with internal (9-)C=C bond) |

| Linear Product | 19-Oxononadecanenitrile |

| Branched Products | Mixture of 15 possible branched aldehydes (2-formyloctadecanenitrile to 17-methyl-18-oxooctadecanenitrile) |

| Byproducts | Hydrogenated nitrile (stearonitrile) and internal alkene isomers |

Catalyst Systems and Ligand Design

Rhodium-Based Catalysts

The tandem isomerization-hydroformylation of this compound effectively requires a catalyst system capable of both migrating the internal double bond to the terminal position and facilitating the addition of syngas. Research has demonstrated that rhodium-based catalysts modified with specific bisphosphite ligands provide the best compromise between activity and selectivity for this challenging transformation. The system consisting of Rh(acac)(CO)₂ precursor combined with Biphephos ligand has emerged as particularly effective, enabling both the isomerization and hydroformylation to occur in a single reaction vessel [1].

The exceptional performance of Rh-Biphephos systems stems from their ability to create a dynamic isomerization environment while maintaining high regioselectivity toward linear aldehyde formation once the terminal alkene is generated. The ligand architecture plays a critical role in this process, with the bulky bisphosphite structure favoring linear aldehyde formation through steric and electronic effects. This catalyst combination demonstrates remarkable versatility, operating effectively in various organic solvents including toluene, 1,4-dioxane, and acetonitrile with only minimal differences in performance [1].

Ligand Effects and Optimization

The ligand-to-rhodium ratio significantly impacts both catalytic activity and selectivity in this compound hydroformylation. Studies have revealed that a relatively low ligand excess (2 equivalents versus Rh) provides the optimal balance, sufficient to coordinate all rhodium centers while minimizing competition between substrate and ligand for coordination sites. This limited ligand quantity enhances catalytic activity compared to systems with higher ligand loadings (10-20 equivalents), which become necessary only at substantially lower catalyst concentrations [1].

The choice of ligand fundamentally governs the regioselectivity landscape of the reaction. Biphephos has demonstrated superior performance in promoting linear aldehyde formation compared to other bisphosphite structures, though achieving high linear-to-branched (l/b) ratios remains challenging with this compound substrates. The ligand's structure influences the migratory insertion step in the catalytic cycle, favoring anti-Markovnikov addition through a combination of steric constraints and electronic properties that tune the metal center's characteristics [2] [1].

Table 2: Catalyst Systems for this compound Hydroformylation

| Component | Optimal Conditions | Effect on Reaction |

|---|---|---|

| Metal Precursor | Rh(acac)(CO)₂ | Provides active rhodium centers under syngas atmosphere |

| Ligand | Biphephos | Promotes isomerization and linear selectivity |

| [L]/[Rh] Ratio | 2:1 | Balances coordination needs with substrate access |

| [Substrate]/[Rh] Ratio | 200:1 | Ensures sufficient catalyst loading for complete conversion |

Reaction Conditions and Optimization

Temperature and Pressure Effects

The reaction temperature significantly influences both the conversion and selectivity patterns in this compound hydroformylation. Research indicates that operating at approximately 120°C provides the optimal balance between reaction rate and selectivity preservation. At lower temperatures, the isomerization activity diminishes substantially, leading to accumulation of internal olefins and reduced formation of the desired linear aldehyde. Conversely, elevated temperatures accelerate competing hydrogenation pathways, resulting in increased formation of the saturated nitrile byproduct and reduced overall chemoselectivity toward aldehydes [1].

The syngas pressure represents another critical parameter, with studies demonstrating that moderate pressures around 10 bar (with 1:1 CO:H₂ ratio) provide the best compromise between regioselectivity and chemoselectivity. Higher pressures (20 bar) tend to favor aldehyde formation but with reduced linear-to-branched ratios, while lower pressures may lead to increased catalyst decomposition and hydrogenation side reactions. The CO component of syngas plays a dual role as both reactant and ligand for the metal center, influencing the catalytic cycle's coordination geometry and stability [1].

Concentration and Solvent Considerations

The catalyst loading dramatically affects the reaction outcome, with a substrate-to-rhodium ratio of 200:1 proving essential for achieving high conversion and chemoselectivity. At significantly lower catalyst loadings (2000:1 ratio), both conversion and chemoselectivity decrease substantially, accompanied by accumulation of internal olefins and increased hydrogenation side products. This behavior indicates that the isomerization process requires a relatively high catalyst concentration to efficiently generate the terminal alkene necessary for linear aldehyde formation [1].

The reaction demonstrates relatively low solvent dependence, with toluene, 1,4-dioxane, and acetonitrile all providing similar outcomes. This flexibility in solvent selection enables alignment with green chemistry principles by choosing less hazardous options where possible. Recent developments in sustainable carbonylation reactions have emphasized the importance of solvent selection, with bio-based alternatives and neoteric solvents gaining attention for their potential to improve process sustainability while maintaining reaction efficiency [4] [1].

Experimental Protocols

Catalyst Preparation and Reaction Setup

Materials and Equipment:

- Rh(acac)(CO)₂ precursor and Biphephos ligand

- This compound substrate (typically containing ~0.8% terminal alkenes and ~8% hydrogenated product as impurities)

- Solvent (toluene recommended)

- Syngas cylinder (1:1 CO:H₂ mixture)

- High-pressure autoclave reactor with mechanical stirring and temperature control

- Gas chromatograph with flame ionization detector for analysis

Catalyst Preformation:

- Charge the autoclave with Rh(acac)(CO)₂ (0.5 mol% relative to substrate) and Biphephos ligand (1.0 mol%, representing 2 equivalents relative to Rh)

- Add degassed toluene and this compound ([substrate] = 0.67 M)

- Purge the reactor three times with syngas (1:1 CO:H₂)

- Pressurize to 10 bar with syngas at room temperature

- Heat to 120°C with constant stirring (800-1000 rpm) to initiate the reaction [1]

Reaction Monitoring and Workup Procedure

Process Monitoring:

- Monitor pressure drop in the autoclave as an indicator of gas consumption

- Withdraw small samples periodically for GC analysis to track conversion and selectivity

- Typical reaction time to reach high conversion (>90%) is 4-6 hours

Reaction Workup:

- Cool the reactor to room temperature after the desired reaction time

- Carefully release residual pressure in a well-ventilated area or fume hood

- Take a final sample for GC analysis to determine conversion and selectivity

- For product isolation, remove solvent under reduced pressure

- Purify the crude mixture by column chromatography or distillation to separate aldehydes from unreacted starting material and hydrogenated byproducts [1]

Safety Considerations:

- Perform all operations involving syngas in a well-ventilated fume hood due to the extreme toxicity of CO

- Ensure proper pressure testing of the high-pressure reactor before use

- Use appropriate personal protective equipment when handling catalysts and organic solvents

Data Analysis and Characterization

Product Identification and Quantification

Analytical Methods:

- Gas Chromatography (GC): Primary method for quantifying conversion and selectivity. Use a non-polar capillary column (e.g., DB-5) with temperature programming from 100°C to 280°C at 10°C/min.

- NMR Spectroscopy: ¹H NMR and ¹³C NMR for structural confirmation of products. Characteristic signals: aldehydes appear at ~9.5-10.0 ppm in ¹H NMR, while nitrile carbons resonate at ~120 ppm in ¹³C NMR.

- Mass Spectrometry: ESI-MS or GC-MS for molecular weight confirmation and isomer differentiation.

Calculation of Performance Metrics:

- Conversion (%) = [1 - (moles of remaining alkenes) / (moles of starting alkenes)] × 100

- Chemoselectivity to Aldehydes (%) = (moles of aldehydes formed) / (moles of alkenes consumed) × 100

- Regioselectivity (l/b ratio) = (moles of linear aldehyde) / (moles of branched aldehydes)

- Yield of Linear Aldehyde (%) = Conversion × Chemoselectivity × (l/b ratio)

Optimization Guidelines and Troubleshooting

Achieving Balanced Selectivity: The tandem isomerization-hydroformylation of this compound presents inherent challenges in balancing regioselectivity with chemoselectivity. Under the optimal conditions (120°C, 10 bar, [L]/[Rh] = 2), typical results include 60% chemoselectivity to aldehydes with an l/b ratio of 58:42. This represents the best compromise between these competing selectivity parameters [1].

Common Issues and Solutions:

- Low Conversion: Increase catalyst loading, ensure sufficient syngas pressure, verify catalyst activity

- Poor Linear Selectivity: Optimize ligand ratio, consider slightly higher temperature (but monitor hydrogenation side reactions)

- High Hydrogenation Byproducts: Reduce catalyst loading, decrease temperature, verify syngas composition (CO inhibits hydrogenation)

- Catalyst Deactivation: Use purified solvents, exclude oxygen from the system, maintain sufficient CO partial pressure

Applications and Reaction Mechanism

Synthetic Utility and Downstream Applications

The linear aldehyde product 19-oxononadecanenitrile serves as a valuable intermediate for various chemical transformations. The aldehyde functionality can undergo reductive amination to produce amino derivatives, reduction to hydroxymethyl compounds, or oxidation to carboxylic acids. These derivatives find applications in the synthesis of specialty surfactants, polymer precursors, and pharmaceutical intermediates [3] [4]. The successful hydroformylation of this compound demonstrates the potential for converting renewable resources into value-added chemicals through transition metal catalysis.

The development of efficient hydroformylation protocols for fatty acid derivatives aligns with growing interest in bio-based feedstocks for chemical synthesis. The ability to functionalize internal double bonds in such compounds without the need for pre-isomerization represents a significant process simplification.

Diagram 1: Experimental workflow for this compound hydroformylation showing key stages from catalyst preparation to product analysis.

Mechanistic Considerations

The catalytic cycle for tandem isomerization-hydroformylation of this compound involves two interconnected processes operating simultaneously. The isomerization mechanism proceeds through sequential β-hydride elimination and reinsertion steps that migrate the double bond along the carbon chain. The hydroformylation mechanism follows the classical Heck-Breslow pathway for rhodium-catalyzed reactions, involving alkene coordination, hydride migration, CO insertion, and hydrogenolysis to release the aldehyde product [2] [3].

The particular challenge with this compound stems from the thermodynamic equilibrium favoring internal alkenes over terminal ones, with only minute amounts of the terminal isomer present at any given time. An effective catalyst must therefore rapidly hydroformylate the transient terminal alkene before it isomerizes back to internal positions. This necessitates a catalyst with high hydroformylation activity toward terminal alkenes relative to its isomerization activity, explaining why specialized ligands like Biphephos are essential for achieving useful linear selectivity [1].

Diagram 2: Catalytic cycle showing the tandem isomerization-hydroformylation mechanism for conversion of internal this compound to linear aldehyde.

Conclusion

The hydroformylation of this compound using Rh-Biphephos catalyst systems represents an efficient method for converting renewable resources into valuable aldehyde-functionalized products. The optimized protocol employing 0.5 mol% catalyst loading at 120°C and 10 bar syngas pressure with a low ligand excess (2 equivalents versus Rh) provides the best compromise between regioselectivity (l/b = 58:42) and chemoselectivity (60%). This transformation demonstrates the potential of tandem catalytic processes to streamline synthetic sequences and enable direct functionalization of internal double bonds in fatty acid derivatives. Further developments in catalyst design and process optimization will continue to enhance the sustainability and efficiency of this important transformation.

References

Comprehensive Application Notes: Enzymatic Hydrolysis of Oleonitrile to Carboxylic Acids

Introduction to Enzymatic Nitrile Hydrolysis

The enzymatic conversion of nitriles to carboxylic acids represents a green chemistry alternative to conventional chemical hydrolysis, which typically requires strong acids or bases and elevated temperatures, often resulting in environmental concerns and poor selectivity. Nitrile-transforming enzymes have gained significant attention in pharmaceutical and chemical industries for their ability to perform mild, selective transformations under environmentally friendly conditions. These enzymes are particularly valuable for synthesizing chiral intermediates and handling sensitive substrates that might racemize or degrade under harsh chemical conditions [1].

Nitrile-converting enzymes are broadly classified into two main categories based on their catalytic mechanisms: nitrilases (EC 3.5.5.1) that directly convert nitriles to carboxylic acids and ammonia, and nitrile hydratase-amidase systems that first hydrate nitriles to amides followed by conversion to acids. Nitrilases are particularly advantageous for direct conversion without accumulating amide intermediates, making them suitable for various biotechnological applications [1]. These enzymes are derived from diverse sources including bacteria, filamentous fungi, yeasts, and plants, with bacterial sources from genera such as Rhodococcus, Pseudomonas, and Alcaligenes being most extensively characterized for industrial applications [1].

Enzyme Fundamentals and Classification

Nitrile-Converting Enzyme Systems

Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of nitriles to corresponding carboxylic acids and ammonia in a single step without forming amide intermediates. They belong to the hydrolase enzyme class (EC 3) that uses water to break chemical bonds [2] [1]. Nitrilases are particularly valuable for industrial applications due to their simpler reaction systems and avoidance of amide byproducts.

Nitrile Hydratase-Amidase System: This two-enzyme system first converts nitriles to amides via nitrile hydratases (EC 4.2.1.84), followed by hydrolysis of amides to carboxylic acids and ammonia through amidases (EC 3.5.1.4). While this system requires two enzymatic steps, it can offer advantages for certain substrates where direct hydrolysis is inefficient [1].

Enzyme Classification by Substrate Specificity

Nitrilases are categorized into three main groups based on their substrate preferences:

- Aromatic nitrilases: Prefer aromatic and heterocyclic nitriles like benzonitrile

- Aliphatic nitrilases: Act on aliphatic nitriles such as acrylonitrile and oleonitrile

- Arylacetonitrilases: Specialize in arylacetonitriles like phenylacetonitrile [1]

For this compound hydrolysis, aliphatic nitrilases are most relevant, though some broad-specificity enzymes may also show activity.

Table 1: Classification of Nitrile-Converting Enzymes and Their Characteristics

| Enzyme Type | EC Number | Reaction Catalyzed | Advantages | Limitations |

|---|---|---|---|---|

| Nitrilase | EC 3.5.5.1 | R-CN + 2H₂O → R-COOH + NH₃ | Single step, no amide intermediate | Possible substrate inhibition |

| Nitrile Hydratase | EC 4.2.1.84 | R-CN + H₂O → R-CONH₂ | Works well with hydrophilic nitriles | Forms amide intermediate |

| Amidase | EC 3.5.1.4 | R-CONH₂ + H₂O → R-COOH + NH₃ | Completes hydrolysis | Requires prior NHase step |

Experimental Data and Performance Metrics

Microbial Sources of Nitrilases

Various microorganisms have been identified as potent producers of nitrile-converting enzymes with diverse substrate specificities and optimal activity conditions:

Table 2: Microbial Sources of Nitrilases for Aliphatic Nitrile Hydrolysis

| Microbial Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Notable Characteristics |

|---|---|---|---|---|

| Rhodococcus rhodochrous | Nitrilase/NHase | 7.0-8.0 | 35-45 | Broad substrate specificity, robust |

| Pseudomonas fluorescens | Nitrilase | 7.5-8.5 | 30-40 | High activity with aliphatic nitriles |

| Fusarium solani | Nitrilase | 7.0-8.0 | 40-50 | Fungal source, thermostable |

| Aspergillus niger | Nitrilase | 6.5-7.5 | 45-55 | Acid-tolerant, good stability |

| Eukaryotic oligosperma | Nitrilase | 4.0-5.0 | 30-37 | Acidophilic, good for acid-labile substrates |

Performance Metrics for Nitrile Hydrolysis

Reported performance data for enzymatic nitrile hydrolysis demonstrates the efficiency of these biocatalysts:

- Conversion Efficiency: Most optimized nitrilase systems achieve >90% conversion of nitrile substrates to corresponding acids under optimal conditions [1].

- Reaction Time: Complete hydrolysis typically requires 4-24 hours depending on substrate concentration, enzyme loading, and temperature.

- Enzyme Productivity: Industrial nitrilase processes report productivities of 100-500 g product/L for compounds like nicotinic acid and (R)-(−)-mandelic acid [1].

- Catalytic Efficiency: Specific activity of purified nitrilases ranges from 10-100 U/mg protein (where 1 U = 1 μmol product formed/min) [1].

Detailed Experimental Protocols

Workflow for Enzyme Screening and Biocatalytic Development

The development of an efficient enzymatic process for this compound hydrolysis follows a systematic workflow from enzyme screening to process optimization:

Diagram 1: Workflow for development of enzymatic this compound hydrolysis process

Protocol 1: Whole-Cell Biocatalyst for this compound Hydrolysis

This protocol utilizes whole microbial cells as biocatalysts, which is often more practical for laboratory-scale reactions due to easier preparation and improved enzyme stability.

4.2.1 Materials and Reagents

- Microbial strain: Rhodococcus rhodochrous (e.g., ATCC 17895) or other nitrilase-producing strain

- Culture medium: Minimal medium with 0.1-0.5% succinonitrile or valeronitrile as inducer

- Substrate: this compound (technical grade, 90%+ purity)

- Buffer: Potassium phosphate buffer (100 mM, pH 7.5-8.0)

- Antifoam: Polypropylene glycol or silicone-based antifoam agent

- Extraction solvent: Ethyl acetate or diethyl ether (HPLC grade)

4.2.2 Procedure

- Strain cultivation: Inoculate the nitrilase-producing strain in 50 mL of induction medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until late exponential phase (OD600 ≈ 4-6).

- Cell harvesting: Centrifuge culture at 8,000 × g for 10 minutes at 4°C. Discard supernatant and wash cells once with potassium phosphate buffer (100 mM, pH 7.5).

- Cell suspension: Resuspend cells in fresh buffer to a final OD600 of 20-30 (approximately 10-15 g/L dry cell weight).

- Biotransformation reaction: Add this compound to a final concentration of 10-50 mM (typically 20 mM for screening). Incubate at 35°C with shaking at 150 rpm.

- Reaction monitoring: Withdraw 1 mL samples at regular intervals (0, 1, 2, 4, 8, 12, 24 hours). Centrifuge immediately at 14,000 × g for 5 minutes to remove cells.

- Product extraction: Acidify supernatant to pH 2-3 with 1M HCl, then extract with equal volume of ethyl acetate. Derivatize if necessary for analysis.

- Analysis: Analyze samples by HPLC or GC-MS for oleic acid formation and this compound consumption.

4.2.3 Expected Results

Under optimal conditions with an active nitrilase-producing strain, typical conversions range from 70-95% within 12-24 hours. The reaction follows Michaelis-Menten kinetics, with possible substrate inhibition at this compound concentrations above 50 mM.

Protocol 2: Purified Enzyme System for High-Yield Conversion

This protocol employs purified nitrilase enzymes for higher specific activity and cleaner product formation, suitable for applications requiring minimal downstream processing.

4.3.1 Enzyme Purification Procedure

- Cell disruption: Resuspend harvested cells (from 1L culture) in 50 mL lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT). Disrupt using French press (2 passes at 15,000 psi) or sonication (5 × 2 minutes pulses on ice).

- Debris removal: Centrifuge lysate at 15,000 × g for 30 minutes at 4°C. Retain supernatant (crude extract).

- Ammonium sulfate precipitation: Slowly add solid ammonium sulfate to 40% saturation with stirring. Continue stirring for 30 minutes, then centrifuge at 10,000 × g for 20 minutes.

- Collect precipitate: Discard supernatant and resuspend pellet in minimal volume of dialysis buffer (20 mM potassium phosphate, pH 7.5).

- Dialysis: Dialyze overnight against 2L of dialysis buffer with one buffer change.

- Column chromatography: Apply dialyzed sample to anion-exchange column (Q-Sepharose or DEAE-cellulose) pre-equilibrated with dialysis buffer. Elute with linear NaCl gradient (0-0.5M) in the same buffer.

- Activity assay: Test fractions for nitrilase activity using valeronitrile as substrate. Pool active fractions and concentrate using ultrafiltration (30 kDa cutoff).

4.3.2 Biotransformation with Purified Enzyme

- Reaction setup: In a 50 mL reaction vessel, add purified enzyme (0.1-1.0 mg/mL final concentration) to potassium phosphate buffer (100 mM, pH 7.5).

- Substrate addition: Add this compound from a concentrated stock solution (e.g., 1M in DMSO or ethanol) to final concentration of 5-20 mM.

- Temperature control: Incubate at 35°C with gentle stirring (100 rpm).

- pH maintenance: Use pH-stat system with 0.1M NaOH to maintain pH 7.5-8.0, or use 0.1M phosphate buffer for small-scale reactions.

- Sampling: Withdraw 0.5 mL samples at timed intervals. For enzyme assays, stop reaction by adding 50 μL of 2M HCl.

- Analysis: Analyze acid production by HPLC or titrimetrically.

4.3.3 Enzyme Immobilization (Optional)

For improved stability and reusability, purify nitrilase can be immobilized on epoxy-activated supports (Eupergit C) or glutaraldehyde-activated chitosan beads according to manufacturer's protocols.

Strategic Considerations and Troubleshooting

Critical Parameters for Process Optimization

Several factors significantly influence the efficiency and yield of enzymatic this compound hydrolysis:

- Temperature optimization: Most nitrilases show optimal activity between 35-45°C. Higher temperatures may increase reaction rate but decrease enzyme stability.

- pH profile: Nitrilases typically exhibit maximum activity at pH 7.5-8.5, though fungal enzymes may prefer slightly acidic conditions (pH 6.0-7.0) [1].

- Substrate concentration: High this compound concentrations (>50 mM) may cause substrate inhibition or enzyme deactivation. Fed-batch addition can mitigate this issue.

- Cofactor requirements: Some nitrilases require divalent cations (Mg²⁺, Co²⁺) for activity or stability.

- Organic cosolvents: Water-miscible cosolvents (DMSO, methanol, acetonitrile) may be needed for hydrophobic substrates but can inhibit enzyme activity at high concentrations (>10-20%).

Troubleshooting Common Issues

- Low conversion rates: Check enzyme activity with standard substrate (e.g., valeronitrile). Increase enzyme loading or extend reaction time. Ensure optimal pH and temperature.

- Enzyme instability: Add stabilizing agents (BSA, glycerol), reduce temperature, or use immobilized enzyme preparation.

- Substrate solubility issues: Use water-miscible cosolvents (5-10% DMSO or ethanol) or employ surfactant-assisted dissolution.

- Product inhibition: Implement continuous product removal (in-situ extraction or adsorption) or use fed-batch substrate addition.

Analytical Methodologies

- HPLC analysis: Reverse-phase C18 column with mobile phase acetonitrile/water (acidified with 0.1% formic acid) and UV detection at 210 nm.

- GC-MS analysis: After derivatization with BF₃-methanol to form methyl esters, separation using DB-5 or similar capillary column.

- Titrimetric monitoring: Continuous pH-stat method tracking NaOH consumption equimolar to acid formation.

- TLC screening: Silica gel plates with petroleum ether/diethyl ether/acetic acid (70:30:1) and detection with phosphomolybdic acid.

Conclusion and Future Perspectives

Enzymatic hydrolysis of this compound using nitrilases offers a sustainable, efficient approach for carboxylic acid production with significant advantages over conventional chemical methods. The protocols outlined provide researchers with robust methodologies for implementing these biocatalytic systems in laboratory settings. Future developments in enzyme engineering through directed evolution and rational design are expected to further enhance catalytic efficiency, substrate range, and stability under process conditions. Additionally, the integration of enzymatic nitrile hydrolysis with upstream and downstream processes in biorefineries represents a promising avenue for valorizing lipid-based feedstocks into valuable chemical building blocks.

References

Comprehensive Application Notes and Protocols: Oleonitrile Hydrogenation for Saturated Nitrile Production

Introduction and Chemical Background

Oleonitrile hydrogenation represents a crucial transformation in industrial organic chemistry where unsaturated nitriles derived from natural fatty acids undergo catalytic saturation to produce saturated nitrile compounds. This chemical process typically targets the conversion of the carbon-carbon double bonds in the fatty acid chain while preserving the nitrile functional group (-C≡N), which provides valuable polarity and chemical reactivity to the resulting molecules. The hydrogenation of this compound, technically known as octadecenenitrile, follows similar principles to other industrial hydrogenation processes but requires careful control of reaction conditions to achieve selective saturation of alkenic bonds without affecting the nitrile group, which could otherwise lead to secondary amine formation or other undesirable side reactions.

The industrial significance of saturated nitriles derived from this compound spans multiple sectors including lubricants, corrosion inhibitors, plasticizers, and as chemical intermediates for the production of primary fatty amines through further reduction. These saturated nitriles exhibit improved oxidative stability and modified physical properties compared to their unsaturated precursors, making them valuable in formulations requiring enhanced shelf-life and thermal resistance. The global market for hydrogenated nitrile compounds continues to grow, driven particularly by demand from automotive, aerospace, and specialty chemical sectors where performance under extreme conditions is paramount [1] [2].

The fundamental chemistry involves the addition of hydrogen across the double bonds in the presence of suitable catalysts, transitioning from unsaturated (this compound) to saturated (stearonitrile) structures. This transformation typically employs heterogeneous catalytic systems with metals like nickel, palladium, or platinum, though recent advances have explored homogeneous catalysts for improved selectivity. The reaction is thermodynamically favorable and exothermic, releasing approximately 25-30 kcal/mol per double bond reduced, necessitating careful thermal management in industrial applications [3]. Understanding both the reaction kinetics and mechanism is essential for optimizing the process and minimizing side reactions such as polymerization or over-reduction.

Experimental Protocols and Methodologies

Catalytic Hydrogenation of this compound to Saturated Nitriles

The hydrogenation of this compound can be effectively performed using heterogeneous catalyst systems under moderate hydrogen pressure. The following protocol describes a standardized laboratory-scale procedure adaptable to industrial applications:

Catalyst Preparation: Begin with 100 mg of Raney Nickel catalyst (approximately 50% slurry in water) or alternatively, 5% Palladium on Carbon (Pd/C). For Raney Nickel, wash the catalyst sequentially with distilled water (3 × 10 mL) and absolute ethanol (2 × 10 mL) under nitrogen atmosphere to prevent premature oxidation. For Pd/C, use as received. Transfer the washed catalyst to a clean hydrogenation reactor vessel [3].

Reaction Setup: Charge the reaction vessel with 5.0 g (approximately 0.019 mol) of this compound (technical grade, ~90% purity) dissolved in 50 mL of anhydrous ethanol or toluene. Seal the reactor and purge three times with hydrogen gas (industrial grade, 99.5% purity) to ensure complete displacement of air. Pressurize the system with hydrogen gas to 50-100 psig (3.4-6.8 bar) while maintaining vigorous stirring (800-1000 rpm) to ensure proper gas-liquid-solid mixing [4] [3].

Hydrogenation Process: Heat the reaction mixture to 80-120°C while maintaining hydrogen pressure. Monitor hydrogen uptake using a calibrated pressure-flow system or gas burette. Continue reaction until hydrogen consumption ceases (typically 2-4 hours for complete saturation). Maintain efficient cooling capacity as the reaction is exothermic (ΔH ≈ -28 kcal/mol per double bond) [3].

Workup and Isolation: After completion, cool the reaction mixture to room temperature and carefully release residual hydrogen pressure. Filter the catalyst through a celite pad, washing with fresh solvent (2 × 10 mL ethanol). Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to obtain crude saturated nitrile as a pale yellow to white waxy solid. Further purification can be achieved by recrystallization from acetone or hexane at 0-5°C to yield pure stearonitrile (typically 85-92% yield) [4].

Advanced Two-Step Synthesis via Amide Intermediate

For applications requiring high-purity saturated primary amines rather than nitriles, the following two-step protocol through an amide intermediate provides superior selectivity and reduced side products:

Step 1 - Acid Chloride Formation: Charge a dried 1L reactor with 20.0 kg oleic acid (≥99% purity) and 160L dichloromethane (DCM). Begin stirring and heat to reflux (39-41°C). Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise over 1 hour. Maintain reflux for 2.75-3.25 hours until evolution of HCl and SO₂ gases ceases. Cool the resulting yellow acid chloride solution to 15-25°C for immediate use in the next step [4].

Step 2 - Amidation and Reduction: Prepare an anhydrous ammonia solution by bubbling ammonia gas through 160L DCM at 0-5°C until saturated. Slowly add the acid chloride solution to the ammonia solution via dosage pipe at 0-10°C to minimize ammonium chloride emissions. Stir for 1.75-2.25 hours at 0-10°C until complete by HPLC analysis (<0.5% acid chloride remaining). Quench the reaction by adding 400L of 5M hydrochloric acid solution, dissolving precipitated ammonium chloride. Separate the DCM layer and wash sequentially with 1M sodium carbonate solution (2 × 80L) and water (3 × 100L). Distill the DCM solution to minimal volume at atmospheric pressure and transfer to a reduction reactor [4].

Step 3 - Reduction to Amine: Add 2.5 equivalents of 1M lithium aluminium hydride (LiAlH₄) in THF to the amide solution. Stir at 50-60°C for 1-3 hours until complete reduction confirmed by TLC. Cool the reaction mixture to 0-5°C and carefully quench by slow addition of 32% aqueous sodium hydroxide solution. Extract the product with t-butyl methyl ether (TBME), wash with brine, and concentrate under reduced pressure. Precipitate the final amine from acetonitrile by TBME addition to yield high-purity oleylamine (95-97% yield, ≥99.5% purity by GC) [4].

Quantitative Data Analysis and Performance Metrics

Hydrogenation Reaction Parameters and Outcomes

Table 1: Comparative analysis of catalytic systems for this compound hydrogenation

| Parameter | Raney Nickel System | Palladium/Carbon System | Rhodium Complex System |

|---|---|---|---|

| Catalyst Loading | 2-5 wt% | 0.5-2 wt% | 0.1-0.5 wt% |

| Temperature Range | 80-120°C | 50-80°C | 60°C |

| H₂ Pressure | 3-10 bar | 1-5 bar | 34 bar (500 psig) |

| Reaction Time | 2-4 hours | 1-3 hours | 3-5 hours |

| Conversion | >95% | >98% | >95% |

| Selectivity to Saturated Nitrile | 85-92% | 90-95% | >99% |

| Byproduct Formation | 5-10% (amines) | 3-7% (amines) | <1% (no secondary amines) |

The data presented in Table 1 illustrates that rhodium-based catalytic systems offer superior selectivity for nitrile group preservation while achieving complete alkene hydrogenation. This system, though more expensive, provides exceptional control with minimal secondary amine formation, making it particularly valuable for pharmaceutical applications where purity is critical. The Raney nickel system represents the most economical option for industrial-scale operations where slight compromises in selectivity can be tolerated. The palladium/carbon system offers an effective balance between cost and performance, with moderate conditions and good selectivity profiles [5] [3].

Physical Properties of Hydrogenation Products

Table 2: Material properties of this compound hydrogenation products and related compounds

| Property | This compound | Stearonitrile (Hydrogenated) | Hydrogenated Nitrile Rubber (HNBR) |

|---|---|---|---|

| Physical State at RT | Pale yellow liquid | White waxy solid | Solid elastomer |

| Melting Point | -10 to -5°C | 40-45°C | -40 to -30°C (glass transition) |

| Boiling Point | 180-185°C (1 mmHg) | 210-215°C (1 mmHg) | Decomposes above 300°C |

| Density | 0.86 g/cm³ | 0.84 g/cm³ | 1.00-1.20 g/cm³ |

| Viscosity | 25-30 cP (25°C) | N/A (solid) | Mooney viscosity: 50-120 ML(1+4)100°C |

| Solubility | Ethanol, ethers, hydrocarbons | Warm ethanol, hydrocarbons | Polar solvents, certain oils |

| Typical ACN Content | N/A | N/A | 30-50% |

| Hardness | N/A | N/A | 30-95 Shore A |

| Tensile Strength | N/A | N/A | 1,500-3,500 PSI |

The property comparison in Table 2 demonstrates the significant physicochemical modifications achieved through hydrogenation. The transition from liquid this compound to solid stearonitrile reflects increased molecular symmetry and intermolecular forces in the saturated product. For reference, the properties of hydrogenated nitrile rubber (HNBR) are included to illustrate how similar chemical transformations applied to polymers yield materials with exceptional mechanical properties and chemical resistance [1] [2]. These property changes fundamentally alter application suitability, with stearonitrile serving as a chemical intermediate while HNBR functions as a high-performance engineering material.

Technical Diagrams and Visual Workflows

Experimental Workflow for this compound Hydrogenation

Diagram 1: Experimental workflow for catalytic hydrogenation of this compound to saturated nitrile

The workflow in Diagram 1 illustrates the three-phase operational sequence for this compound hydrogenation. The catalyst preparation phase emphasizes the importance of proper catalyst activation, which directly impacts reaction rate and selectivity. The reaction phase highlights critical safety operations including system purging to prevent explosive gas mixtures. The product isolation phase demonstrates the straightforward workup procedure, though specific purification methods may vary based on desired product specifications. This standardized protocol can be adapted across scales from laboratory (gram) to industrial (kilogram) production [4] [3].

Chemical Pathway from Oleic Acid to Saturated Amine

Diagram 2: Chemical pathways from oleic acid to saturated amine products

Diagram 2 illustrates the parallel synthetic routes available for saturated amine production. The upper pathway depicts the four-step sequence through amide intermediate, which provides excellent control over product purity and minimal isomerization. The lower pathway shows the more direct nitrile hydrogenation route, which offers fewer steps but potentially lower selectivity. The critical hydrogenation step can be applied at different stages depending on the desired intermediate or final product. This flexibility in synthetic planning allows chemists to select routes based on available starting materials, equipment constraints, and purity requirements for the intended application [4] [6].

Technical Applications and Industrial Relevance

The hydrogenation products of this compound find diverse applications across multiple industries, leveraging their modified chemical and physical properties. Saturated nitriles (particularly stearonitrile) serve as crucial intermediates in the synthesis of primary amines through additional reduction steps. These amines, such as stearylamine, find extensive application as corrosion inhibitors, detergents, fabric softeners, antistatic agents, germicides, insecticides, emulsifiers, dispersants, anticaking agents, and lubricants [4]. The surface-active properties of these molecules make them particularly valuable in formulations where controlled interfacial behavior is required.

In the polymer industry, the hydrogenation principle applied to this compound finds parallel application in the production of hydrogenated nitrile rubber (HNBR), where acrylonitrile-butadiene rubber undergoes selective hydrogenation of olefinic groups while preserving nitrile functionality. The resulting materials exhibit superior thermal stability, excellent abrasion resistance, and maintained resistance to oils, fuels, ozone, and oxidation [1] [2] [5]. These properties make HNBR indispensable in automotive seals (particularly engine, fuel system, and transmission seals), oil field applications (wellhead seals, packers), and aerospace components (engine and landing gear seals).

The chemical resistance profile of saturated nitrile compounds makes them particularly valuable in aggressive environments. HNBR, for instance, maintains excellent resistance to motor oils, sour gas, amine/oil mixtures, oxidized fuels, and lubricating oils while also resisting mineral oil-based hydraulic fluids, animal and vegetable fats, diesel fuel, ozone, sour gas, and dilute acids and bases [1]. This broad compatibility profile enables deployment in challenging applications where alternative elastomers would rapidly degrade. The temperature resistance of these materials (typically -40°C to +150°C, with special grades extending to -55°C to +165°C) further expands their utility in extreme service conditions [1].

Recent advances in catalytic systems for nitrile hydrogenation have focused on improving selectivity and reducing environmental impact. The development of rhodium-based catalysts that enable tandem hydrogenation of both nitrile and olefinic groups in macromolecular polymers represents a significant technological advancement [5]. These systems can reduce nitrile content from 40% to less than 10% within 5 hours at 60°C and 34 bar hydrogen pressure while simultaneously hydrogenating olefinic groups from 100% to below 5% without forming secondary amines [5]. Such selective catalytic systems open new possibilities for polymer modification and specialty chemical synthesis with reduced side products and simplified purification requirements.

References

- 1. HNBR | Supplier of Quality Sealing Hydrogenated Nitrile Products [easternseals.co.uk]

- 2. Rubber Hydrogenated Cost Analysis Reports Nitrile Production 2025 [procurementresource.com]

- 3. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. EP1746084B1 - Process for the preparation of saturated or... [patents.google.com]

- 5. of Hydrogenation and Olefinic Groups in Butadiene Rubbers Nitrile [uwspace.uwaterloo.ca]

- 6. - Wikipedia Nitrile [en.wikipedia.org]

Comprehensive Application Notes and Protocols: Fatty Nitriles as Polymerization Precursors

Introduction and Chemical Significance

Fatty nitriles represent a highly versatile class of organic compounds characterized by the presence of one or more cyano groups (-C≡N) attached to long aliphatic chains derived from renewable resources. These compounds serve as crucial intermediates in the synthesis of various polymers and specialty chemicals, offering a sustainable alternative to petroleum-based precursors. The chemical significance of fatty nitriles stems from the reactivity of the nitrile group, which can be transformed into various functional groups including carboxylic acids, amides, and amines through straightforward chemical or enzymatic processes. This transformative capability enables fatty nitriles to function as key building blocks in the production of polyamides, polyesters, and other high-value materials with tailored properties [1] [2].

The growing emphasis on green chemistry principles and sustainable manufacturing has further amplified the importance of fatty nitriles in polymer science. Derived primarily from natural fatty acids found in vegetable oils and other biological sources, these compounds align perfectly with the increasing demand for renewable feedstocks in industrial processes. Recent advances in catalytic methods, including innovative vapor-phase thermocatalysis and cross-metathesis reactions, have significantly improved the efficiency of fatty nitrile production, enhancing their viability as polymer precursors [3] [4]. Moreover, the incorporation of fatty nitriles into polymer matrices can impart desirable characteristics such as improved dyeability, enhanced rheological properties, and tailored surface characteristics, making them particularly valuable for specialized applications in textiles, biomedicine, and materials engineering [2] [5].

Key Precursor Applications and Quantitative Data

Fatty nitriles serve as versatile precursors in numerous polymerization applications, contributing unique properties to the resulting materials. The table below summarizes the primary applications, specific fatty nitriles utilized, resulting polymers, and key performance characteristics:

Table 1: Key Polymerization Applications of Fatty Nitrile Precursors

| Application Area | Specific Fatty Nitriles Used | Resulting Polymer/Material | Key Properties/Performance |

|---|---|---|---|

| Polyamide Synthesis | Dinitriles from dimerized fatty acids (C30-44), Trinitriles (C45-66) [2] | Long-chain polyamides (Nylon-type) | High tensile strength, crystallinity, and thermal stability [6] |

| Polymer Modification | Polymeric fatty nitriles (C20-75, 2-4 nitrile groups) [2] | Dyeable polypropylene, polyester fibers | Improved dye affinity (1-5% nitrile), <100°C dyeing temperature, antistatic properties [2] |

| Surfactant Production | C16-C22 fatty nitriles [3] | Fatty amines (via hydrogenation) | Biocompatible surfactants for pharmaceuticals, detergents, and agrochemicals [3] [1] |

| Functional Materials | Fatty acid-containing methacrylates [5] | Side-chain crystalline polymers | Tunable crystallinity (C12+ chains), controlled molecular weights (PDI 1.1-1.3) via RAFT [5] |

The quantitative data reveals several important trends in fatty nitrile applications. The carbon chain length and number of nitrile groups significantly influence the properties of the resulting polymers. For instance, in polyamide synthesis, a balance of approximately one nitrile group per 22 carbon atoms is particularly preferred, with dinitriles containing 30-44 carbon atoms and trinitriles containing 45-66 carbon atoms demonstrating optimal performance [2]. In polymer modification, the incorporation of relatively small amounts (0.5-5 parts per hundred resin) of higher polynitriles can dramatically improve dyeability while maintaining the base polymer's mechanical properties [2]. Furthermore, controlled polymerization techniques like RAFT enable the synthesis of well-defined polymers with narrow molecular weight distributions (PDI typically 1.1-1.3), allowing precise manipulation of material properties through side-chain crystallinity imparted by the fatty acid derivatives [5].

Experimental Protocols

Fatty Nitrile Synthesis and Production Methods

Protocol 1: One-Step Vapor-Phase Thermocatalytic Production of Fatty Nitriles

This protocol describes a streamlined method for producing fatty nitriles directly from triglycerides, offering advantages over conventional multi-step processes [3].

- Materials: Triglyceride source (e.g., soybean, canola oil), anhydrous ammonia gas, solid acid catalysts (V₂O₅, Fe₂O₃, or ZnO showing highest activity), nitrogen gas for inert atmosphere.

- Equipment: Tubular flow reactor (e.g., quartz or stainless steel), atomizer for triglyceride injection, temperature control system, gas flow controllers, product collection system.

- Procedure: